

Technical Monograph: 1-Chloro-3-phenoxypropan-2-ol

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Compound of Interest

Compound Name: 1-Chloro-3-phenoxypropan-2-ol

CAS No.: 4769-73-7

Cat. No.: B1266388

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Chemical Class: Aryloxypropanol / Chlorohydrin CAS Number: 4769-73-7 Primary Application: Pharmaceutical Intermediate & Chiral Building Block[1][2][3]

Executive Summary

1-Chloro-3-phenoxypropan-2-ol is a critical bifunctional intermediate in the synthesis of aryloxypropanolamine pharmacophores (β -blockers) and glyceryl ether derivatives.[1][2][3] Structurally, it serves as the foundational "parent" scaffold for the chlorphenesin family of muscle relaxants and preservatives.[1][2] Its utility in drug development lies in its dual reactivity: the alkyl chloride and secondary alcohol moieties allow for versatile functionalization, including cyclization to glycidyl ethers or nucleophilic substitution to form amino-alcohol derivatives.[1][2][3]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis kinetics, functional group reactivity, and analytical characterization, designed for researchers in medicinal chemistry and process development.[1][2][3]

Chemical Identity & Physicochemical Properties[2]

[3][4][5][6][7]

Property	Specification
IUPAC Name	1-Chloro-3-phenoxypropan-2-ol
Synonyms	3-Phenoxy-1-chloro-2-propanol; 1-Chloro-2-hydroxy-3-phenoxypropane
CAS Number	4769-73-7
Molecular Formula	C ₉ H ₁₁ ClO ₂
Molecular Weight	186.64 g/mol
Appearance	Colorless to pale yellow viscous liquid
Boiling Point	151–160 °C at 18 Torr (Vacuum Distillation required)
Density	1.209 g/cm ³ at 25 °C
Solubility	Soluble in ethanol, chloroform, ethyl acetate; Low solubility in water
Chirality	Contains one stereocenter (C2).[1][2][3][4][5][6] [7] Typically synthesized as a racemate.[1][2][3]

Synthesis & Production Mechanism[2][6][11]

The industrial and laboratory synthesis of **1-Chloro-3-phenoxypropan-2-ol** proceeds via the nucleophilic ring-opening of epichlorohydrin by phenol.[1][2][3] This reaction is governed by regioselectivity, where the phenoxide ion preferentially attacks the less hindered terminal carbon of the epoxide ring (C3 attack vs. C2 attack).[1][2]

Reaction Mechanism

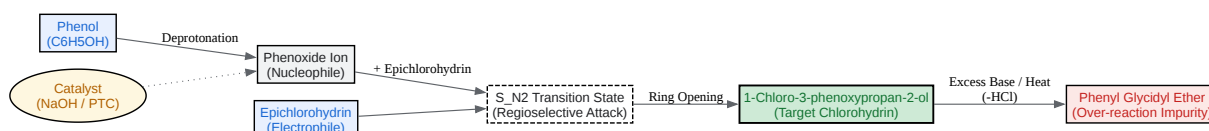
The reaction is typically catalyzed by a base (NaOH or KOH) or a quaternary ammonium salt (Phase Transfer Catalyst) to generate the phenoxide nucleophile.[1][2][3]

- Step 1: Deprotonation of phenol to form phenoxide.[1][2][3]

- Step 2: S_N2 attack of phenoxide on the primary carbon of the epoxide ring of epichlorohydrin. [1][2][3]
- Step 3: Protonation of the resulting alkoxide to yield the chlorohydrin product. [1][2][3]

Critical Process Parameter: Temperature control ($<100^\circ\text{C}$) is vital to prevent the secondary cyclization of the product into phenyl glycidyl ether (PGE), which occurs if the secondary alcohol is deprotonated in the presence of the adjacent alkyl chloride. [1][2]

Synthesis Pathway Diagram [2][3]



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Figure 1: Mechanistic pathway for the synthesis of **1-Chloro-3-phenoxypropan-2-ol** showing the critical branch point for impurity formation. [1][2][3]

Functional Group Reactivity & Drug Development Applications [2][3]

The molecule possesses two distinct reactive centers: the secondary hydroxyl group and the alkyl chloride. [1][2] This bifunctionality makes it an ideal scaffold for divergent synthesis. [1][2][3]

Reactivity Profile

- Epoxide Formation (Cyclization): Treatment with strong base (NaOH/H₂O) effects an intramolecular S_N2 reaction, displacing the chloride to form Phenyl Glycidyl Ether. [1][2][3] This is a key step in purifying the intermediate or preparing it for further ring-opening reactions. [1][2][3]

- Amination (Beta-Blocker Synthesis): The alkyl chloride is susceptible to displacement by primary or secondary amines (e.g., isopropylamine).[1][2][3] However, the preferred route to β -blockers usually involves the epoxide intermediate to avoid harsh conditions.[1][2][3]
- Carbamoylation: The secondary alcohol can be reacted with carbamoylating agents (e.g., phosgene/ammonia, diethyl carbonate, or carbamoyl chloride) to form carbamate esters.[1][2][3] This chemistry is directly analogous to the synthesis of Chlorphenesin Carbamate.[1][2][3]

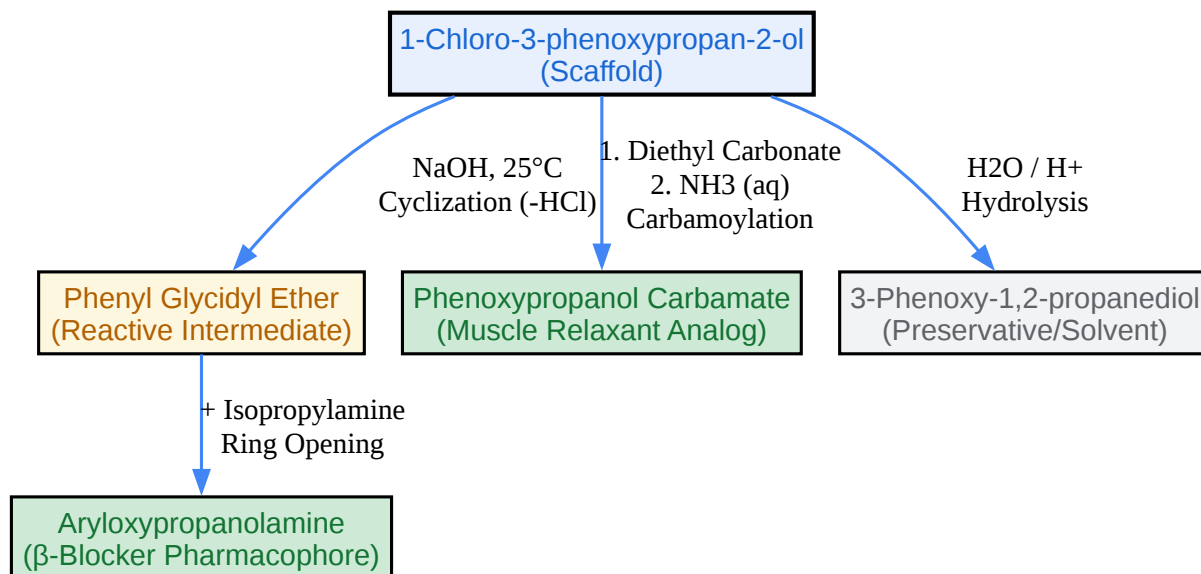
Application: Chlorphenesin Carbamate Analog Synthesis

While Chlorphenesin Carbamate (a muscle relaxant) possesses a p-chloro substituent on the aromatic ring, **1-Chloro-3-phenoxypropan-2-ol** serves as the direct precursor for the unsubstituted analog (Mephenesin-family).[1][2][3]

Protocol: Carbamoylation via Diethyl Carbonate (Green Route)

- Reagents: **1-Chloro-3-phenoxypropan-2-ol**, Diethyl Carbonate, Sodium Methoxide (Cat.), Ammonia.[1][2][3]
- Workflow:
 - Transesterification: React chlorohydrin with diethyl carbonate (reflux, 110°C) to form the carbonate intermediate.
 - Ammonolysis: Treat the carbonate with aqueous ammonia to yield the carbamate.[1][2][3]
 - Advantage: Avoids the use of toxic phosgene gas.[1][2][3]

Reaction Workflow Diagram



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Figure 2: Divergent synthetic applications of **1-Chloro-3-phenoxypropan-2-ol** in pharmaceutical chemistry.

Analytical Characterization

Validating the identity and purity of **1-Chloro-3-phenoxypropan-2-ol** requires specific analytical markers to distinguish it from the epoxide impurity and the starting phenol.^{[1][2][3]}

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 6.9–7.3 ppm (m, 5H): Aromatic protons (distinctive mono-substituted benzene pattern).^{[1][2][3]}
 - δ 4.2 ppm (m, 1H): Methine proton (CH-OH) at the chiral center.^{[1][2][3]}
 - δ 4.0–4.1 ppm (d, 2H): Methylene protons adjacent to oxygen (-O-CH₂-).^{[1][2][3]}
 - δ 3.7–3.8 ppm (dd, 2H): Methylene protons adjacent to chlorine (-CH₂-Cl).^{[1][2][3]}

- Differentiation: The epoxide (Phenyl Glycidyl Ether) shows upfield signals at δ 2.7–3.3 ppm for the oxirane ring protons, allowing easy detection of cyclized impurities.[\[1\]](#)[\[2\]](#)

High-Performance Liquid Chromatography (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 μ m).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient (30:70 to 90:10).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Detection: UV at 220 nm (absorption of the phenoxy chromophore).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Retention Order: Phenol (RT ~3 min) < 3-Phenoxy-1,2-propanediol (RT ~4 min) < **1-Chloro-3-phenoxypropan-2-ol** (RT ~7 min) < Phenyl Glycidyl Ether (RT ~9 min).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Safety & Handling (MSDS Highlights)

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Handling: Wear nitrile gloves and safety goggles.[\[1\]](#)[\[2\]](#)[\[3\]](#) Perform synthesis in a fume hood due to the potential presence of residual epichlorohydrin (a potent alkylating agent and carcinogen).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The compound is hygroscopic and can slowly hydrolyze to the diol or cyclize to the epoxide if exposed to moisture and heat.[\[1\]](#)[\[2\]](#)

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